Proton Affinity and Gas-Phase Basicity
The proton affinity (PA) of cis-3-ethylproline, the carboxylic acid analog of the target compound, was measured at 943 kJ mol⁻¹ using the kinetic method with an ion trap instrument. This value is 7 kJ mol⁻¹ higher than unsubstituted proline (936 kJ mol⁻¹) and 2.5 kJ mol⁻¹ higher than cis-3-methylproline (940.5 kJ mol⁻¹), demonstrating that the ethyl substituent at the 3-position incrementally increases gas-phase basicity relative to both the unsubstituted and methyl-substituted congeners [1]. While the data are for the carboxylic acid rather than the carboxamide, the trend in substituent electronic effects is class-transferable to the amide series because the 3-alkyl group exerts its influence through hyperconjugation and polarizability effects on the pyrrolidine nitrogen, independent of the C2 functional group.
| Evidence Dimension | Proton affinity (gas-phase basicity) by kinetic method |
|---|---|
| Target Compound Data | cis-3-Ethylproline: 943 kJ mol⁻¹ (closest available analog to (2S,3S)-3-ethylpyrrolidine-2-carboxamide) |
| Comparator Or Baseline | Proline: 936 kJ mol⁻¹; cis-3-Methylproline: 940.5 kJ mol⁻¹ |
| Quantified Difference | +7 kJ mol⁻¹ vs. proline; +2.5 kJ mol⁻¹ vs. cis-3-methylproline |
| Conditions | Kinetic method using ion trap mass spectrometry; amine reference bases; ab initio calculations at HF/6-31G* level for conformational analysis |
Why This Matters
Proton affinity differences translate to altered hydrogen-bond acceptor strength and solvation behavior, which can affect solubility, membrane permeability, and target binding in both biochemical assays and in vivo models—parameters that directly influence SAR interpretation and lead optimization timelines.
- [1] Yu C, Hu L, Liu J, et al. Proton affinity of proline and modified prolines using the kinetic method: role of the conformation investigated by ab initio calculations. J Mass Spectrom. 2004;39(12):1409-1415. PMID: 15578757. View Source
